molecular formula C30H46O8 B1163093 Uzarigenin digitaloside CAS No. 61217-80-9

Uzarigenin digitaloside

Cat. No.: B1163093
CAS No.: 61217-80-9
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Description

Uzarigenin digitaloside is a useful research compound. Its molecular formula is C30H46O8. The purity is usually 95%.
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Mechanism of Action

Target of Action

Uzarigenin digitaloside is a natural product for research related to life sciences . The primary target of this compound is the Na(+), K(+)-ATPase . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for various physiological processes.

Mode of Action

It is known to inhibit the na(+), k(+)-atpase, which could lead to changes in the electrochemical gradient across the cell membrane .

Pharmacokinetics

It’s important to note that these properties significantly impact the bioavailability of the compound .

Result of Action

The inhibition of Na(+), K(+)-ATPase by this compound could lead to changes in the electrochemical gradient across the cell membrane. This could potentially affect various cellular processes, including ion transport and cellular homeostasis .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, storage conditions can affect the efficacy of the compound . Moreover, the compound’s action could also be influenced by the physiological environment within the body, such as pH and the presence of other molecules .

Biochemical Analysis

Biochemical Properties

Uzarigenin digitaloside plays a significant role in biochemical reactions, particularly in the inhibition of the enzyme Na+/K±ATPase. This enzyme is crucial for maintaining the electrochemical gradient across cell membranes. By inhibiting Na+/K±ATPase, this compound increases the intracellular concentration of sodium ions, which indirectly leads to an increase in intracellular calcium ions through the sodium-calcium exchanger. This increase in calcium ions enhances cardiac muscle contraction, making this compound a potent cardiotonic agent .

Cellular Effects

This compound affects various types of cells and cellular processes. In cardiac cells, it enhances contractility by increasing intracellular calcium levels. This compound also influences cell signaling pathways, particularly those involving calcium ions. Additionally, this compound has been shown to affect gene expression related to calcium handling and cardiac function . In non-cardiac cells, it can induce apoptosis by disrupting ion homeostasis and triggering cell death pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the Na+/K±ATPase enzyme on the cell membrane. This binding inhibits the enzyme’s activity, leading to an increase in intracellular sodium ions. The elevated sodium levels then drive the sodium-calcium exchanger to increase intracellular calcium levels. The increased calcium concentration enhances cardiac muscle contraction and can also trigger apoptosis in non-cardiac cells by disrupting ion homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored as a powder at -20°C for up to three years. In solution, its stability decreases, and it should be stored at -80°C for up to six months to maintain efficacy . Long-term exposure to this compound in vitro has been shown to cause sustained increases in intracellular calcium levels, which can lead to chronic changes in cellular function and potentially induce apoptosis in certain cell types.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cardiac contractility without significant adverse effects. At higher doses, it can cause toxicity, including arrhythmias and cardiac arrest, due to excessive inhibition of Na+/K±ATPase and subsequent disruption of ion homeostasis . The therapeutic window for this compound is narrow, and careful dosing is required to avoid toxic effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to steroid biosynthesis and cardiac glycoside metabolism. It interacts with enzymes such as squalene monooxygenase and sterol delta7 reductase, which are involved in the biosynthesis of steroidal compounds . Additionally, it affects metabolic flux by altering the levels of metabolites involved in ion homeostasis and cardiac function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can accumulate in cardiac tissue due to its high affinity for Na+/K±ATPase, leading to localized effects on cardiac function . The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets.

Subcellular Localization

This compound is primarily localized to the cell membrane, where it binds to Na+/K±ATPase. This localization is crucial for its function as a cardiotonic agent. Additionally, it may be found in other subcellular compartments, such as the endoplasmic reticulum, where it can influence calcium handling and other cellular processes .

Biological Activity

Uzarigenin digitaloside is a cardenolide glycoside derived from uzarigenin, primarily recognized for its significant biological activity, especially in cardiovascular applications. This compound has garnered attention due to its potential therapeutic benefits and mechanisms of action, which are crucial for developing new pharmacological agents.

Chemical Structure and Properties

This compound has a complex molecular structure characterized by a steroid backbone and a sugar moiety. Its chemical formula is C30H46O8C_{30}H_{46}O_8, with a molecular weight of approximately 534.68 g/mol. The presence of the sugar component enhances its solubility and biological activity compared to its aglycone form, uzarigenin .

PropertyValue
Molecular FormulaC₃₀H₄₆O₈
Molecular Weight534.68 g/mol
IUPAC Name2-[(10S,13R,14S)-3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

The primary mechanism of action of this compound involves the inhibition of the sodium-potassium ATPase enzyme. This inhibition leads to an increase in intracellular calcium concentrations, enhancing myocardial contractility and regulating heart rate. This cardiotonic effect positions this compound as a potential treatment for various heart conditions.

Biological Activities

This compound exhibits several noteworthy biological activities:

  • Cardiotonic Effects : It enhances cardiac output by increasing the force of myocardial contraction.
  • Anti-inflammatory Properties : Preliminary studies suggest it may reduce inflammation in various models.
  • Cytotoxic Effects : Research indicates potential cytotoxicity against certain cancer cell lines, suggesting broader therapeutic applications beyond cardiovascular health .

Comparative Analysis with Other Cardenolides

This compound shares structural and functional similarities with other well-known cardiac glycosides such as digoxin and ouabain. The following table summarizes these comparisons:

Compound NameStructure TypeKey Features
This compoundCardiac GlycosideUnique sugar composition; cardiotonic effects
DigoxinCardiac GlycosideWidely used; stronger cardiotonic effects
OuabainCardiac GlycosideUsed in heart failure treatment; different sugar moiety

Case Studies and Research Findings

Research into this compound has revealed promising results in various studies:

  • Cardiac Function Studies : In vitro studies have demonstrated that this compound significantly increases contractility in isolated cardiac tissues.
  • Cancer Research : A study published in the Journal of Ethnopharmacology indicated that this compound exhibited cytotoxic effects against breast cancer cell lines through apoptosis induction.
  • Inflammation Models : In animal models of inflammation, this compound reduced markers of inflammation significantly compared to control groups.

Properties

CAS No.

61217-80-9

Molecular Formula

C30H46O8

Appearance

Powder

Origin of Product

United States

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